molecular formula C8H7N3OS B111167 2-Amino-1,3-benzothiazole-6-carboxamide CAS No. 111962-90-4

2-Amino-1,3-benzothiazole-6-carboxamide

Cat. No.: B111167
CAS No.: 111962-90-4
M. Wt: 193.23 g/mol
InChI Key: HPRLVAQRFQEQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that features a benzothiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzothiazole-6-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with carbonyl compounds under acidic conditions . Another method includes the use of 1,1′-carbonyldiimidazoles (CDIs) to convert 2-amino-6-substituted benzothiazoles into benzothiazole-1 H-imidazole-1-carboxamide intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1,3-benzothiazole-6-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique ability to bind specifically to RNA motifs, which is not commonly observed in other benzothiazole derivatives . This specificity makes it a valuable tool in RNA-targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRLVAQRFQEQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345682
Record name 2-Amino-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111962-90-4
Record name 2-Amino-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Amino-1,3-benzothiazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
2-Amino-1,3-benzothiazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Amino-1,3-benzothiazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Amino-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Amino-1,3-benzothiazole-6-carboxamide
Customer
Q & A

Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem mismatch motif r(UY:GA) and what are the structural features of this interaction?

A1: this compound demonstrates specific binding to the tandem mismatch motif r(UY:GA) within an RNA hairpin. [] This motif consists of a UU:GA mismatch flanked by A-U and G-C base pairs. The compound's binding extends the motif to include these flanking base pairs. Interestingly, the affinity for the UU:GA mismatch is influenced by the flanking sequence, highlighting the importance of motif context in this interaction. []

Q2: What is the significance of this compound's binding to the r(UY:GA) motif in the context of RNA-targeting small molecules?

A2: The discovery of this compound's specific binding to the r(UY:GA) motif is significant because it demonstrates the feasibility of targeting non-canonical RNA elements with small molecules. [] This finding opens avenues for developing compounds that can modulate RNA function by binding to specific structural motifs, potentially leading to novel therapeutic approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.